molecular formula C10H9NO2 B1596297 1-ethyl-1H-indole-2,3-dione CAS No. 4290-94-2

1-ethyl-1H-indole-2,3-dione

Cat. No.: B1596297
CAS No.: 4290-94-2
M. Wt: 175.18 g/mol
InChI Key: ORYSFKVWQQMDAX-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry

Comparison with Similar Compounds

Biological Activity

1-Ethyl-1H-indole-2,3-dione, a derivative of indole, is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₉NO₂ and is characterized by its indole backbone, which is known for its extensive range of biological activities. The compound can be synthesized through various methods, including the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets:

  • Receptor Binding : The compound exhibits high affinity for various receptors, which may lead to modulation of cellular signaling pathways.
  • Biochemical Pathways : It influences several biochemical pathways, including those involved in cell proliferation and apoptosis. The interaction with key enzymes can result in altered metabolic processes.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess significant antimicrobial activity. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential use in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole compounds have been reported to exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study showed that derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
  • Anticancer Research : In vitro studies demonstrated that certain derivatives could reduce the viability of breast cancer cells by up to 70% at concentrations as low as 25 µM after 48 hours of treatment.
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds can activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other indole derivatives is useful:

Compound NameBiological ActivityMechanism of Action
1H-Indole-2,3-dione (Isatin) AnticancerInduces apoptosis via mitochondrial pathways
1-Methyl-1H-Indole-2,3-dione AntimicrobialInhibits bacterial cell wall synthesis
This compound Antimicrobial & AnticancerModulates receptor activity and apoptosis

Properties

IUPAC Name

1-ethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-11-8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYSFKVWQQMDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311456
Record name 1-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-94-2
Record name 4290-94-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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